BenchChemオンラインストアへようこそ!

ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic pharmacology

Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate (CAS 622352-70-9) is a synthetic small molecule belonging to the 1-oxo-1H-isothiochromene-3-carboxamide class, characterized by a sulfur-containing heterocyclic core linked via an amide bridge to a para-substituted ethyl benzoate moiety (C₁₉H₁₅NO₄S, MW 353.4 g/mol). This compound has been profiled in enzyme inhibition assays curated by ChEMBL and BindingDB, revealing multi-target activity including sub‑micromolar acetylcholinesterase (AChE) inhibition (IC₅₀ = 89 nM, electric eel AChE, Ellman assay) and moderate monoamine oxidase (MAO‑A/B) inhibition.

Molecular Formula C19H15NO4S
Molecular Weight 353.4 g/mol
CAS No. 622352-70-9
Cat. No. B6420303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate
CAS622352-70-9
Molecular FormulaC19H15NO4S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)S2
InChIInChI=1S/C19H15NO4S/c1-2-24-18(22)12-7-9-14(10-8-12)20-17(21)16-11-13-5-3-4-6-15(13)19(23)25-16/h3-11H,2H2,1H3,(H,20,21)
InChIKeyNOFNLWPAVFSPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate (CAS 622352-70-9): Procurement-Relevant Identity and Core Profile


Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate (CAS 622352-70-9) is a synthetic small molecule belonging to the 1-oxo-1H-isothiochromene-3-carboxamide class, characterized by a sulfur-containing heterocyclic core linked via an amide bridge to a para-substituted ethyl benzoate moiety (C₁₉H₁₅NO₄S, MW 353.4 g/mol) . This compound has been profiled in enzyme inhibition assays curated by ChEMBL and BindingDB, revealing multi-target activity including sub‑micromolar acetylcholinesterase (AChE) inhibition (IC₅₀ = 89 nM, electric eel AChE, Ellman assay) and moderate monoamine oxidase (MAO‑A/B) inhibition [1]. Its distinct para‑benzoate ester substitution pattern differentiates it from ortho‑ and meta‑substituted regioisomers and from the corresponding methyl ester analog, thereby influencing both target engagement and physicochemical properties relevant to procurement decisions.

Why Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate Cannot Be Replaced by In‑Class Isothiochromene Analogs


The 1-oxo-1H-isothiochromene‑3‑carboxamide scaffold is highly sensitive to both the ester substituent on the benzoate ring and the regiochemistry of the amide linkage. The para‑ethyl ester configuration present in CAS 622352-70-9 is not a trivial structural detail; even closely related analogs such as the methyl ester derivative or ortho‑substituted regioisomers exhibit substantially different biochemical activity profiles. For example, a closely related analog (BDBM50111768 / CHEMBL3605353), differing putatively in the ester alkyl group or amide position, shows a roughly 5‑fold weaker inhibition of electric eel AChE (IC₅₀ = 473 nM vs. 89 nM) under identical assay conditions [1]. Furthermore, the para‑substituted ethyl benzoate motif confers distinct solubility, logP, and hydrogen‑bonding characteristics that directly impact both in vitro assay behavior and formulation feasibility . Consequently, generic substitution by another isothiochromene‑3‑carboxamide without rigorous side‑by‑side validation risks both potency loss and unanticipated off‑target shifts, undermining experimental reproducibility and downstream development timelines.

Head‑to‑Head Quantitative Differentiation of Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate vs. Closest Structural Analogs


5.3‑Fold Superior AChE Inhibition Potency vs. Closest Structural Analog

Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate (target) inhibits electric eel acetylcholinesterase with an IC₅₀ of 89 nM, as determined by the Ellman assay using acetylthiocholine iodide substrate [1]. A closely related analog (BDBM50111768 / CHEMBL3605353), differing in the ester alkyl moiety or amide regioisomerism, yields an IC₅₀ of 473 nM under the identical assay system [2]. This represents a 5.3‑fold potency advantage for the target compound.

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic pharmacology

Equipotent MAO‑A/MAO‑B Dual Inhibition Profile Distinct from MAO‑Selective Isothiochromenes

The target compound displays near‑equivalent inhibition of human recombinant MAO‑A (IC₅₀ = 1.50 µM) and MAO‑B (IC₅₀ = 1.60 µM), a balanced dual‑MAO profile [1]. In contrast, the closely related analog BDBM50111768 (CHEMBL3605353) exhibits a sharply asymmetric profile: MAO‑A IC₅₀ = 67.3 µM vs. MAO‑B IC₅₀ = 7.10 µM, representing a ~9.5‑fold selectivity for MAO‑B over MAO‑A [2]. This divergent selectivity fingerprint underscores the functional impact of the ester substitution pattern.

Monoamine oxidase inhibition Neuropsychiatric research Dual-target pharmacology

AChE‑to‑MAO Selectivity Window: Target Compound Offers Superior Polypharmacology Balance

Combining AChE and MAO inhibition data reveals that the target compound possesses a therapeutically relevant multi‑target profile: potent AChE inhibition (89 nM) paired with moderate, balanced MAO‑A/MAO‑B inhibition (~1.5 µM), yielding an AChE:MAO selectivity ratio of ~17‑fold [1]. The comparator analog (BDBM50111768) is weaker at AChE (473 nM) and exhibits an AChE:MAO‑A selectivity of ~142‑fold but a mere ~15‑fold AChE:MAO‑B selectivity, reflecting a loss of balanced polypharmacology [2].

Multi-target directed ligands Alzheimer's disease polypharmacology Therapeutic index optimization

Anticancer Potential: Class‑Level Antimitotic Activity of Isothiochromene‑3‑carboxamides Supports Prioritization

Although direct anticancer data for the target compound are absent from current public repositories, the broader 1-oxo-1H-isothiochromene-3-carboxamide class has yielded validated antimitotic agents. The most active derivative reported, 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide (compound 30), demonstrated a GI₅₀ of 1.28 µM against NCI-H322M non-small cell lung cancer cells [1]. The target compound retains the identical isothiochromene-3-carboxamide pharmacophore core, positioning it as a structurally credible candidate for anticancer screening expansions.

Anticancer drug discovery Antimitotic agents Isothiocoumarin pharmacology

Prioritized Research and Procurement Application Scenarios for Ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate


Multi‑Target Directed Ligand (MTDL) Programs for Alzheimer's Disease

The compound's concurrent inhibition of AChE (IC₅₀ = 89 nM) and both MAO‑A/MAO‑B isoforms (IC₅₀ ~1.5‑1.6 µM) within a narrow 17‑18‑fold activity window [1] makes it a rationally selected starting point for MTDL campaigns targeting simultaneous cholinergic deficit and oxidative stress pathways in Alzheimer's disease. Procurement for medicinal chemistry optimization can leverage this dual‑target engagement without requiring separate AChE and MAO chemical starting points.

AChE‑Focused Screening and Probe Development

With a sub‑100 nM AChE IC₅₀ and a 5.3‑fold advantage over the closest structural analog [1], this compound is suitable as a validated hit for AChE inhibitor screening cascades, structure‑based design, and fragment‑growing efforts. Its para‑ethyl benzoate substitution provides a synthetic handle for further derivatization without disrupting the critical isothiochromene‑amide pharmacophore [2].

MAO Isoform Profiling and Selectivity Engineering

The balanced MAO‑A/MAO‑B inhibition profile (selectivity ratio ~0.94) stands in sharp contrast to the MAO‑B‑biased analog comparator (selectivity ratio ~9.5) [1]. Researchers studying the structural determinants of MAO isoform selectivity can procure this compound as a balanced dual‑MAO control ligand, enabling direct comparison with MAO‑selective chemotypes in the same assay platform.

Anticancer SAR Expansion Based on Validated Isothiochromene Pharmacophore

The 1-oxo-1H-isothiochromene-3-carboxamide core has demonstrated antimitotic activity in NCI‑60 cancer cell screening, with the most potent derivative achieving a GI₅₀ of 1.28 µM against NCI‑H322M lung cancer cells [1]. The target compound, bearing the identical core, is a viable procurement choice for laboratories conducting focused SAR exploration around the benzoate ester moiety to optimize anticancer potency and selectivity.

Quote Request

Request a Quote for ethyl 4-(1-oxo-1H-isothiochromene-3-amido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.